![molecular formula C24H27ClN2O2 B12357767 N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide,monohydrochloride](/img/structure/B12357767.png)
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride: is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a deuterated phenyl group, a piperidine ring, and a furan carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Preparation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as deuterated phenyl derivatives and piperidine derivatives.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions to form the desired product. These reactions often involve the use of reagents such as coupling agents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: The compound is employed in biological research to investigate its effects on cellular processes and pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride can be compared with other similar compounds, such as:
N-(phenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide: This compound lacks the deuterated phenyl group, which may affect its chemical properties and biological activity.
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-thiophenecarboxamide: This compound contains a thiophene ring instead of a furan ring, leading to different chemical and biological properties.
The uniqueness of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride lies in its specific structure, which imparts distinct chemical and biological characteristics.
Eigenschaften
Molekularformel |
C24H27ClN2O2 |
|---|---|
Molekulargewicht |
416.0 g/mol |
IUPAC-Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H26N2O2.ClH/c27-24(21-14-18-28-19-21)26(22-9-5-2-6-10-22)23-12-16-25(17-13-23)15-11-20-7-3-1-4-8-20;/h1-10,14,18-19,23H,11-13,15-17H2;1H/i2D,5D,6D,9D,10D; |
InChI-Schlüssel |
VRMYGKHKNQQYJS-PDKFYKBUSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=COC=C4)[2H])[2H].Cl |
Kanonische SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=COC=C3)CCC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




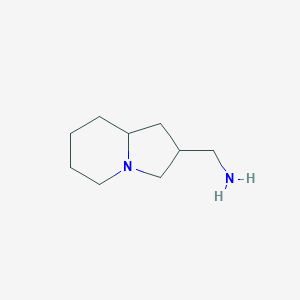
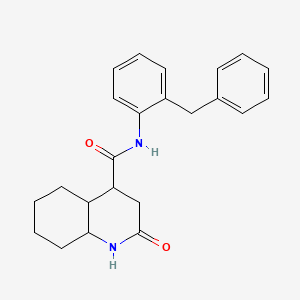

![4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12357715.png)

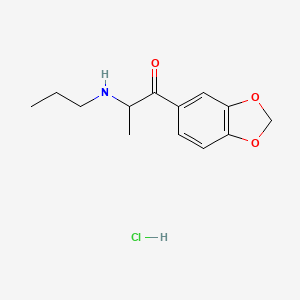

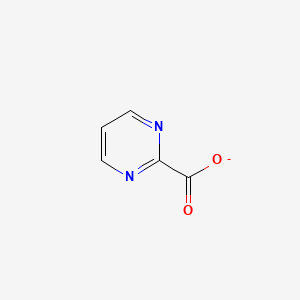
![3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid](/img/structure/B12357747.png)
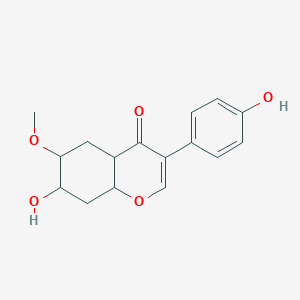
![Phosphine, 1,1'-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer](/img/structure/B12357768.png)
![2,17-Diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),2,4(13),6,8,10,14,16,19(28),21,23,25,29-tridecaene-5,12,20,27-tetrone](/img/structure/B12357773.png)
